Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
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Overview
Description
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H11Br2NO4. It is a derivative of propanoic acid and features both bromine and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-(4-nitrophenyl)propanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.
Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropionate: Lacks the nitro group, making it less reactive in certain biological applications.
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the bromine atoms, affecting its reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Biological Activity
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C11H10Br2N\O2
- CAS Number : 840-44-8
- Molecular Weight : 332.01 g/mol
The presence of bromine and nitro groups in its structure contributes to its reactivity and biological activity, allowing it to interact with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, influencing several biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activities. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported at approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a promising therapeutic potential .
Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | References |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | ||
Anticancer | HeLa Cells | IC50 = 20 µM | |
MCF-7 Cells | IC50 = 25 µM |
Applications in Medicine
Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its derivatives are under investigation for their therapeutic applications in treating infections and cancer. Additionally, the compound's unique chemical properties make it suitable for further modifications to enhance its efficacy and selectivity against specific targets .
Properties
CAS No. |
840-44-8 |
---|---|
Molecular Formula |
C11H11Br2NO4 |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3 |
InChI Key |
KKPNLRXPWMWDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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